molecular formula C10H14O3 B13799041 4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione

4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione

Cat. No.: B13799041
M. Wt: 182.22 g/mol
InChI Key: UJOOZTMJDMQIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione is a compound with a unique structure that includes a hydroxyl group, a butenyl side chain, and a cyclopentanedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentanedione derivative with a suitable butenyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various alcohol derivatives.

Scientific Research Applications

4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the butenyl side chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentanedione derivatives and hydroxylated butenyl compounds. Examples include:

  • 4-Hydroxy-5-(2-methyl-1-butenyl)-1,3-cyclopentanedione
  • 4-Hydroxy-5-(3-methyl-2-butenyl)-1,3-cyclopentanedione

Uniqueness

4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione is unique due to its specific structural features, such as the position of the hydroxyl group and the butenyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-hydroxy-5-(3-methylbut-1-enyl)cyclopentane-1,3-dione

InChI

InChI=1S/C10H14O3/c1-6(2)3-4-7-8(11)5-9(12)10(7)13/h3-4,6-7,10,13H,5H2,1-2H3

InChI Key

UJOOZTMJDMQIMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC1C(C(=O)CC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.